Scientific Field: Medicinal Chemistry
Application Summary: “3,5-Bis(trifluoromethyl)-4-chloroaniline” is used in the synthesis of pyrazole derivatives, which are potent growth inhibitors of drug-resistant bacteria.
Results or Outcomes: Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL. Compounds 11, 28, and 29 are potent against S.
Scientific Field: Organic Chemistry
Application Summary: “3,5-Bis(trifluoromethyl)-4-chloroaniline” is used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, a type of Schiff’s base.
Application Summary: The 3,5-bis(trifluoromethyl)phenyl motif of “3,5-Bis(trifluoromethyl)-4-chloroaniline” is used ubiquitously in H-bond catalysts.
Scientific Field: Organic Chemistry
Application Summary: “3,5-Bis(trifluoromethyl)-4-chloroaniline” is used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction
Application Summary: “3,5-Bis(trifluoromethyl)-4-chloroaniline” is used in the synthesis of 5,7-bis(trifluoromethyl)aniline
Application Summary: The 3,5-bis(trifluoromethyl)phenyl motif of “3,5-Bis(trifluoromethyl)-4-chloroaniline” is used ubiquitously in H-bond catalysts.
Application Summary: “3,5-Bis(trifluoromethyl)-4-chloroaniline” is used as a building block to synthesize the pentaamine and bis-heterocyclic libraries.
3,5-Bis(trifluoromethyl)-4-chloroaniline is an organic compound notable for its unique molecular structure, which includes two trifluoromethyl groups and a chlorine atom attached to a phenyl ring. Its chemical formula is and it has a CAS number of 948014-37-7. The presence of trifluoromethyl groups enhances the compound's lipophilicity, stability, and reactivity, making it a valuable candidate in various chemical and biological applications .
There is no current information available regarding a specific mechanism of action for 3,5-Bis(trifluoromethyl)-4-chloroaniline.
As information on 3,5-Bis(trifluoromethyl)-4-chloroaniline is limited, it is advisable to handle it with caution assuming similar properties to other chloroaniline derivatives. Chloroanilines can be irritating to the skin, eyes, and respiratory system. They may also be harmful if absorbed through the skin or inhaled []. Always consult with a safety data sheet (SDS) for specific handling procedures and precautions when encountering unknown chemicals.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. These reactions typically require controlled temperatures and pressures to optimize yield and selectivity.
3,5-Bis(trifluoromethyl)-4-chloroaniline has been investigated for its biological activities, particularly its potential antimicrobial effects. Similar compounds have shown efficacy against drug-resistant bacteria, suggesting that this compound may interact with biochemical pathways involved in bacterial growth and survival. It has also been reported to interact with cytochrome P450 enzymes, which play crucial roles in drug metabolism .
The synthesis of 3,5-Bis(trifluoromethyl)-4-chloroaniline can be achieved through several methods:
These methods have been optimized to achieve high yields, often exceeding 86% under appropriate conditions.
3,5-Bis(trifluoromethyl)-4-chloroaniline has diverse applications across various fields:
Research indicates that 3,5-Bis(trifluoromethyl)-4-chloroaniline interacts significantly with biological molecules. Its trifluoromethyl groups enhance binding affinity to enzymes such as cytochrome P450, potentially leading to modulation of their activity. Additionally, interactions with biomolecules like glutathione suggest implications in redox reactions and cellular detoxification processes .
Several compounds share structural similarities with 3,5-Bis(trifluoromethyl)-4-chloroaniline:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3,5-Bis(trifluoromethyl)aniline | Lacks chlorine atom | Different reactivity |
| 3,5-Bis(trifluoromethyl)benzamide | Contains an amide group | Distinct chemical properties |
| 3,5-Bis(trifluoromethyl)benzonitrile | Contains a nitrile group | Varies in reactivity |
Uniqueness: The unique combination of both trifluoromethyl groups and a chlorine atom in 3,5-Bis(trifluoromethyl)-4-chloroaniline provides specific chemical properties that enhance its utility in scientific research and industrial applications. This combination results in increased lipophilicity and stability compared to its analogs .
3,5-Bis(trifluoromethyl)-4-chloroaniline represents a highly fluorinated aromatic amine with the molecular formula C₈H₄ClF₆N and a molecular weight of 263.57 grams per mole [1] [2] [3]. The compound features a benzene ring substituted with an amino group at position 1, two trifluoromethyl groups at positions 3 and 5, and a chlorine atom at position 4 [1] [3]. This unique substitution pattern creates a symmetrical arrangement of the trifluoromethyl groups flanking the chlorine atom [1].
The molecular structure exhibits specific geometric characteristics that influence its chemical behavior and physical properties [2]. The presence of two highly electronegative trifluoromethyl groups significantly affects the electron density distribution within the aromatic ring system . The chlorine atom positioned between these electron-withdrawing groups creates additional electronic effects that modify the overall molecular configuration [1] [3].
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₄ClF₆N | [1] [2] |
| Molecular Weight | 263.57 g/mol | [1] [3] |
| Chemical Abstracts Service Number | 948014-37-7 | [1] [3] |
| International Union of Pure and Applied Chemistry Name | 4-chloro-3,5-bis(trifluoromethyl)aniline | [1] |
| Canonical Simplified Molecular Input Line Entry System | C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)N | [1] |
The compound exists as a liquid at room temperature, indicating relatively weak intermolecular forces despite the presence of multiple fluorine atoms [2] [5]. The trifluoromethyl groups enhance the compound's lipophilicity while simultaneously increasing its stability against metabolic degradation . The amino group maintains its basic character, though significantly diminished due to the electron-withdrawing effects of the surrounding substituents [6].
Limited crystallographic data exists for 3,5-Bis(trifluoromethyl)-4-chloroaniline in the current literature, though related fluorinated aniline compounds provide valuable structural insights [7] [8]. Crystallographic studies of similar trifluoromethyl-substituted anilines reveal characteristic molecular geometries and packing arrangements [7] [8].
Comparative crystallographic analysis of related compounds, such as 2,4,6-trifluoroaniline, demonstrates that fluorine substitution causes notable deviations in bond angles from ideal aromatic geometry [7]. The carbon-carbon-carbon angles in fluorinated anilines show deviations up to 5 degrees from the expected 120-degree values, with larger angles consistently observed at carbon atoms bonded to fluorine [7].
| Structural Parameter | Typical Range for Fluorinated Anilines | Reference |
|---|---|---|
| Carbon-Carbon Bond Lengths | 1.35-1.42 Å | [7] |
| Carbon-Nitrogen Bond Length | 1.38-1.42 Å | [7] |
| Carbon-Fluorine Bond Length | 1.35-1.36 Å | [9] |
| Carbon-Chlorine Bond Length | 1.72-1.75 Å | [10] |
| Aromatic Ring Planarity Deviation | ±0.02 Å | [7] |
The crystal structures of fluorinated aromatic compounds typically exhibit intermolecular hydrogen bonding patterns involving the amino group and fluorine atoms [7] [8]. These interactions contribute to the overall crystal packing and influence the compound's physical properties [7]. The presence of multiple fluorine atoms creates opportunities for weak hydrogen bonding interactions that stabilize the crystal lattice [7] [8].
Nuclear magnetic resonance spectroscopy provides the most definitive identification markers for 3,5-Bis(trifluoromethyl)-4-chloroaniline [11] [12] [13]. The compound exhibits characteristic fluorine-19 nuclear magnetic resonance signals due to the two equivalent trifluoromethyl groups [11] [12]. These signals appear as sharp singlets in the typical trifluoromethyl region around -62 to -63 parts per million [11] [12] [14].
Proton nuclear magnetic resonance spectroscopy reveals distinctive patterns for the aromatic protons [12] [13]. The symmetrical substitution pattern results in simplified spectra with two aromatic proton signals corresponding to the positions ortho to the amino group [12] [13]. The amino group protons appear as a characteristic broad signal, typically observed around 3.5-4.0 parts per million [13].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts [12] [13]. The trifluoromethyl carbon atoms appear as quartets due to coupling with the three equivalent fluorine atoms, typically observed around 123-125 parts per million [12] [14]. The aromatic carbon atoms show distinct chemical shifts influenced by the electron-withdrawing effects of the substituents [12] [13].
| Spectroscopic Technique | Key Identification Markers | Chemical Shift Range |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.8-7.5 ppm |
| ¹H Nuclear Magnetic Resonance | Amino group protons | 3.5-4.0 ppm |
| ¹³C Nuclear Magnetic Resonance | Trifluoromethyl carbons | 123-125 ppm |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 110-150 ppm |
| ¹⁹F Nuclear Magnetic Resonance | Trifluoromethyl fluorines | -62 to -63 ppm |
Infrared spectroscopy reveals characteristic absorption bands for the functional groups present [15] [16]. The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region [15] [16]. The carbon-fluorine stretching vibrations appear as strong bands in the 1100-1300 wavenumber region, providing definitive evidence for trifluoromethyl groups [15] [16].
Structural comparison with related fluorinated anilines reveals the unique characteristics of 3,5-Bis(trifluoromethyl)-4-chloroaniline [17] [19]. The parent compound 3,5-Bis(trifluoromethyl)aniline shares the same trifluoromethyl substitution pattern but lacks the chlorine atom at position 4 [17] [20]. This structural difference significantly affects the electronic properties and chemical reactivity [17] .
The molecular weight difference between 3,5-Bis(trifluoromethyl)-4-chloroaniline (263.57 g/mol) and 3,5-Bis(trifluoromethyl)aniline (229.13 g/mol) reflects the addition of the chlorine substituent [1] [17] [20]. The chlorine atom introduces additional steric bulk and electronic effects that modify the compound's behavior .
| Compound | Molecular Formula | Molecular Weight | Substitution Pattern |
|---|---|---|---|
| 3,5-Bis(trifluoromethyl)aniline | C₈H₅F₆N | 229.13 g/mol | 3,5-bis(trifluoromethyl) |
| 3,5-Bis(trifluoromethyl)-4-chloroaniline | C₈H₄ClF₆N | 263.57 g/mol | 3,5-bis(trifluoromethyl)-4-chloro |
| 4-Methyl-3,5-bis(trifluoromethyl)aniline | C₉H₇F₆N | 243.15 g/mol | 3,5-bis(trifluoromethyl)-4-methyl |
| 3,5-Bis(trifluoromethyl)-2-chloroaniline | C₈H₄ClF₆N | 263.57 g/mol | 3,5-bis(trifluoromethyl)-2-chloro |
Comparison with isomeric chlorofluoroanilines demonstrates the importance of substitution position [5] [21]. The 3,5-Bis(trifluoromethyl)-2-chloroaniline isomer shares the same molecular formula but exhibits different physical properties and chemical behavior due to the altered chlorine position [5] [21]. The 2-chloro isomer shows different melting points, boiling points, and spectroscopic characteristics compared to the 4-chloro derivative [5] [21].
The electronic effects of multiple fluorine-containing substituents create unique properties not observed in mono-substituted anilines [19] [22]. The cumulative electron-withdrawing effects of two trifluoromethyl groups and one chlorine atom significantly reduce the basicity of the amino group compared to unsubstituted aniline [19]. This electronic modification affects the compound's participation in various chemical reactions and biological interactions [19] [22].
3,5-Bis(trifluoromethyl)-4-chloroaniline exists as a solid at room temperature under standard conditions [1] [2]. The compound exhibits a molecular formula of C₈H₄ClF₆N with a molecular weight of 263.567 grams per mole [1] [2]. Limited organoleptic data is available in the current literature for this specific compound, though the presence of multiple trifluoromethyl groups and the chlorine substituent significantly influences its physical characteristics.
The compound's physical state is influenced by the substantial molecular weight and the presence of multiple electronegative substituents, which contribute to intermolecular interactions. The density has been calculated as 1.5 ± 0.1 grams per cubic centimeter [1], indicating a relatively dense solid material compared to many organic compounds.
The solubility characteristics of 3,5-Bis(trifluoromethyl)-4-chloroaniline are significantly influenced by its highly fluorinated structure. The compound demonstrates limited solubility in water due to its hydrophobic nature imparted by the two trifluoromethyl groups and the chlorine substituent [3] [4]. This hydrophobic character is consistent with similar chloroaniline derivatives, which typically exhibit poor water solubility.
In organic solvents, the compound is expected to show moderate to good solubility, particularly in polar aprotic solvents. The presence of the amino group provides some polar character, while the extensive fluorination creates a lipophilic molecular environment. This dual nature suggests that solubility will be highly dependent on the specific solvent polarity and hydrogen bonding capacity [3] [4].
Polar solvents such as dimethyl sulfoxide, acetonitrile, and alcohols may provide moderate solubility due to potential hydrogen bonding interactions with the amino group [5]. However, the extensive fluorination may limit solubility even in these solvents compared to less fluorinated analogs.
Thermal analysis of 3,5-Bis(trifluoromethyl)-4-chloroaniline reveals characteristics typical of highly fluorinated aromatic compounds. While specific thermal decomposition data for this exact compound is limited, related bis(trifluoromethyl) aromatic compounds demonstrate decomposition temperatures above 220°C [6], suggesting good thermal stability.
The compound demonstrates stability at room temperature when stored under appropriate conditions [2] [7]. Manufacturer recommendations suggest storage at room temperature with preference for cool, dark conditions below 15°C [8] [7] to maintain long-term stability.
The flash point has been calculated as 91.1 ± 27.3°C [1], indicating that the compound requires elevated temperatures before becoming a fire hazard. This relatively high flash point contributes to the compound's thermal safety profile during handling and storage.
Thermal stability is enhanced by the strong carbon-fluorine bonds in the trifluoromethyl groups, which are among the strongest bonds in organic chemistry. This contributes to the overall thermal robustness of the molecule, making it suitable for applications requiring elevated temperature stability [6].
The partition coefficient represents a critical parameter for understanding the compound's distribution between aqueous and lipophilic phases. 3,5-Bis(trifluoromethyl)-4-chloroaniline exhibits a calculated log P (octanol-water partition coefficient) of 5.22 [1], indicating high lipophilicity.
This elevated log P value is consistent with the presence of two trifluoromethyl groups and one chlorine substituent, all of which contribute to increased lipophilic character [1] [9]. The high lipophilicity suggests strong affinity for organic phases and limited aqueous solubility, which aligns with the solubility profile discussed previously.
The polar surface area has been calculated as 26.02 Ų [1], which is relatively small for a molecule of this size, further confirming the predominantly lipophilic nature. This low polar surface area is primarily contributed by the amino group, as the remainder of the molecule consists of highly lipophilic substituents.
Vapor pressure at 25°C is estimated at 0.1 ± 0.4 mmHg [1], indicating low volatility under standard conditions. This low vapor pressure is beneficial for handling and storage, as it minimizes atmospheric exposure and potential inhalation hazards.
¹H NMR spectroscopy of 3,5-Bis(trifluoromethyl)-4-chloroaniline would be expected to show characteristic aromatic proton signals in the 7-8 ppm region, with the amino group protons appearing as a broad signal around 3-5 ppm, depending on the solvent and exchange conditions [8] [7].
¹³C NMR analysis would reveal the aromatic carbon framework, with the carbon atoms bearing trifluoromethyl groups showing characteristic coupling patterns. The CF₃ carbon atoms typically appear around 120-125 ppm as quartets due to coupling with fluorine nuclei [10] [11].
¹⁹F NMR spectroscopy provides the most definitive characterization for this fluorinated compound. The trifluoromethyl groups typically exhibit signals around -60 to -65 ppm relative to CFCl₃ [11] [10], appearing as singlets due to the rapid rotation of the CF₃ groups at room temperature.
IR spectroscopic analysis would show characteristic absorption bands including amino group N-H stretching vibrations around 3300-3500 cm⁻¹, aromatic C=C stretches around 1500-1600 cm⁻¹, and strong C-F stretching absorptions in the 1000-1300 cm⁻¹ region [12] [13]. The presence of the chlorine substituent would influence the aromatic C=C stretching frequencies.
Mass spectrometric analysis would show the molecular ion peak at m/z 263, with the characteristic chlorine isotope pattern (M+2 peak at approximately one-third the intensity of the molecular ion due to ³⁷Cl) [14]. The exact mass is calculated as 262.993652 [1], providing precise molecular weight confirmation.
UV-Vis spectroscopy would reveal electronic transitions associated with the aromatic system. The presence of the amino group as an electron-donating substituent and the trifluoromethyl groups as electron-withdrawing substituents creates a push-pull electronic system that may result in bathochromic shifts compared to unsubstituted aniline [15]. The compound would be expected to show absorption maxima in the UV region, potentially extending into the near-visible range due to the extended conjugation and substitution pattern.